Isopentyl 2-butenoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73545-17-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylbutyl (E)-but-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI Key |
JAVOYFHBJFLMRQ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCCC(C)C |
Canonical SMILES |
CC=CC(=O)OCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isopentyl 2 Butenoate and Its Analogues
Chemical Synthesis Pathways
Traditional chemical synthesis offers robust and scalable methods for producing butenoate esters. These pathways often involve direct reactions between carboxylic acids and alcohols or utilize organometallic catalysts to construct the ester functionality.
The most common method for synthesizing esters is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting a carboxylic acid with an alcohol. thermofisher.comwvu.edu For the synthesis of isopentyl 2-butenoate, this involves the reaction of 2-butenoic acid (crotonic acid) with isopentyl alcohol (3-methyl-1-butanol).
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. thermofisher.comweebly.com This is typically accomplished by:
Using an excess of one of the reactants, usually the less expensive one. thermofisher.comthermofisher.com
Removing water as it is formed, often through azeotropic distillation.
A strong acid, such as concentrated sulfuric acid or phosphoric acid, is used as a catalyst. wvu.edulibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. thermofisher.comukessays.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.com While effective for primary and secondary alcohols, this method is less suitable for tertiary alcohols, which are prone to elimination reactions. thermofisher.comukessays.com
Table 1: Typical Reaction Parameters for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2-Butenoic acid, Isopentyl alcohol | Formation of the ester backbone |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and accelerate the reaction |
| Temperature | Reflux | To heat the reaction at its boiling point without loss of material ukessays.com |
| Equilibrium Shift | Use of excess reactant or removal of water | To drive the reaction towards product formation (Le Chatelier's Principle) thermofisher.com |
Beyond direct esterification, other chemical methods can be employed to synthesize unsaturated esters. One notable alternative is the palladium-catalyzed carbonylation of allylic alcohols. This process involves the reaction of an alcohol with carbon monoxide in the presence of a palladium complex. For instance, but-1-en-3-ol can be carbonylated in the presence of ethanol (B145695) and a palladium chloride catalyst to yield ethyl pent-3-ene-1-carboxylate. google.com
Improvements to this method involve using a complex of a palladium halide with a tertiary organic phosphine, such as triphenylphosphine. This catalytic system has been shown to produce methyl but-3-enecarboxylate from allyl alcohol and methanol (B129727) with improved yields. google.com This approach offers a different pathway to unsaturated esters by building the molecule from smaller components.
The double bond in 2-butenoate esters allows for the existence of (E) and (Z) stereoisomers. This compound is systematically named 3-methylbutyl (E)-but-2-enoate, indicating that the trans-(E)-isomer is the more common and stable form. nih.gov Achieving stereoselectivity—the preferential formation of one isomer over the other—is a significant goal in organic synthesis.
While standard Fischer esterification of (E)-2-butenoic acid will yield the (E)-ester, specific stereoselective methods are often employed when high isomeric purity is required or when starting from precursors where the double bond geometry is not pre-defined. Synthetic strategies for creating chiral butenolides and butyrolactones often rely on the use of chiral auxiliaries to guide the stereochemical outcome of reactions. tubitak.gov.tr For α,β-unsaturated esters, various named reactions and organometallic approaches can provide high levels of stereocontrol, though specific examples for this compound are not extensively detailed in common literature.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com The use of enzymes, particularly lipases, offers high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. nih.gov
Lipases are the most widely used enzymes for the synthesis of flavor esters due to their ability to catalyze esterification and transesterification reactions in non-aqueous media. nih.govmdpi.com They exhibit high catalytic activity and selectivity under mild conditions. mdpi.com
Among the various lipases, Candida antarctica Lipase (B570770) B (CALB) is one of the most studied and commercially applied biocatalysts for ester synthesis. mdpi.commdpi.com It is often used in an immobilized form, such as Novozym® 435, where the enzyme is fixed onto a solid support. mdpi.commdpi.com
Advantages of Enzyme Immobilization:
Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.
Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration, simplifying product purification. nih.gov
Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, which is crucial for cost-effective industrial processes. researchgate.net
Other enzymes, such as cutinases and lipases from sources like Thermobifida fusca and Burkholderia cepacia, have also shown high activity for the synthesis of short-chain esters. nih.gov The choice of enzyme can depend on the specific substrates, as different lipases show varying preferences for the chain length of the alcohol and acid. researchgate.netnih.gov
To maximize the yield and efficiency of enzymatic ester synthesis, several reaction parameters must be carefully optimized. The kinetics of lipase-catalyzed reactions can be complex, sometimes following a Ping-Pong Bi-Bi mechanism where competitive inhibition by the substrates can occur. nih.gov
Table 2: Key Parameters for Optimization in Biocatalytic Butenoate Synthesis
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and enzyme stability. | An optimal temperature balances high catalytic activity with enzyme denaturation. For many lipases, this is between 30°C and 70°C. mdpi.comresearchgate.net |
| Substrate Molar Ratio | High concentrations of one substrate can either drive the reaction forward or cause enzyme inhibition. | A systematic study is needed to find the ideal ratio. For example, an excess of alcohol may be used, but high acid concentrations can inactivate the enzyme. mdpi.comnih.gov |
| Solvent | Can affect enzyme activity and substrate solubility. | Reactions are often performed in organic solvents like n-hexane or in solvent-free systems to increase product concentration and reduce environmental impact. mdpi.comresearchgate.net |
| Water Removal | Water is a byproduct of esterification and can promote the reverse reaction (hydrolysis). | Molecular sieves or vacuum can be used to remove water from the reaction medium, shifting the equilibrium towards ester formation and achieving higher conversion yields. researchgate.netnih.gov |
| Biocatalyst Concentration | Higher enzyme amounts can increase the reaction rate. | The optimal concentration is determined by balancing reaction speed with the cost of the biocatalyst. researchgate.net |
Through careful optimization of these conditions, biocatalytic methods can achieve high conversion rates (>90%) for the synthesis of flavor esters, including butenoates. researchgate.netcnr.it
Kinetics and Reaction Mechanisms in Enzymatic Esterification of this compound
The enzymatic synthesis of this compound, a flavor ester, is a subject of growing interest due to the demand for natural and green production methods. The kinetics and reaction mechanisms of lipase-catalyzed esterification reactions have been extensively studied for analogous short-chain esters, providing a framework for understanding the synthesis of this compound. These reactions are crucial for optimizing production processes by enhancing reaction rates and yields.
The enzymatic esterification for producing flavor esters like this compound typically follows a Ping-Pong Bi-Bi mechanism . This model is widely accepted for lipase-catalyzed reactions involving two substrates and yielding two products. In this mechanism, the lipase first reacts with the acyl donor (2-butenoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (isopentyl alcohol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and the regeneration of the free enzyme.
Studies on the synthesis of structurally similar esters, such as isoamyl butyrate (B1204436), have provided valuable insights into the kinetic parameters. For the lipase-catalyzed esterification of butyric acid and isoamyl alcohol, the reaction rate was effectively described by the Michaelis-Menten equation, incorporating a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov The kinetic parameters for this analogous reaction were determined as follows:
Vmax (maximum reaction rate): 11.72 µmol/min/mg nih.gov
KM, Acid (Michaelis constant for the acid): 0.00303 M nih.gov
KM, Alcohol (Michaelis constant for the alcohol): 0.00306 M nih.gov
Ki, Acid (inhibition constant for the acid): 1.05 M nih.gov
Ki, Alcohol (inhibition constant for the alcohol): 6.55 M nih.gov
It is important to note that these values are for the synthesis of isoamyl butyrate and would differ for this compound. However, they provide a strong indication of the expected kinetic behavior. The data suggests that substrate inhibition, particularly by the acid, can be a significant factor in these reactions. nih.gov High concentrations of the acid can lead to a decrease in the microaqueous pH of the enzyme's environment, potentially causing inactivation. nih.gov
The choice of the biocatalyst is critical. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently used due to their high activity, stability, and reusability. acs.orgrsc.org The reaction kinetics for Novozym 435-catalyzed esterifications have been shown to follow the Ping-Pong Bi-Bi model, often with considerations for substrate inhibition. nih.govresearchgate.net
The reaction conditions also play a significant role in the kinetics. Parameters such as temperature, substrate molar ratio, and enzyme concentration must be optimized to achieve maximum conversion rates. For instance, in the synthesis of isoamyl butyrate, optimal conditions were found to be a temperature of 30°C, an enzyme/substrate ratio of 17 g/mol , and specific concentrations of the acid and alcohol. researchgate.net
Interactive Data Table: Kinetic Parameters for a Closely Related Ester Synthesis (Isoamyl Butyrate)
| Kinetic Parameter | Value | Reference |
| Vmax | 11.72 µmol/min/mg | nih.gov |
| KM, Acid | 0.00303 M | nih.gov |
| KM, Alcohol | 0.00306 M | nih.gov |
| Ki, Acid | 1.05 M | nih.gov |
| Ki, Alcohol | 6.55 M | nih.gov |
This data is for the lipase-catalyzed synthesis of isoamyl butyrate and serves as an illustrative example for the kinetics of this compound synthesis.
Process Intensification in Biocatalytic Production of this compound
Process intensification aims to develop more efficient, sustainable, and economically viable manufacturing processes. In the context of the biocatalytic production of this compound, several strategies can be employed to enhance reaction rates, improve yields, and simplify downstream processing. These strategies are particularly important for overcoming the limitations of conventional batch reactors.
Advanced reactor technologies are central to process intensification. The use of microreactors, for instance, offers high surface-to-volume ratios, leading to improved mass and heat transfer. au.dk This can significantly accelerate the reaction rate and improve control over the process. Continuous flow reactors, such as packed-bed reactors, allow for continuous production, higher productivity, and easier integration with downstream processing units. au.dk
The removal of by-products, particularly water in the case of esterification, is another critical area for process intensification. The accumulation of water can lead to a reversal of the reaction, thereby reducing the final ester yield. Techniques such as pervaporation , where a membrane selectively removes water from the reaction medium, can be integrated with the reactor to shift the equilibrium towards product formation and achieve higher conversions.
The application of non-conventional energy sources like ultrasound and microwave irradiation has shown promise in intensifying enzymatic ester synthesis. nih.govresearchgate.net
Ultrasound-assisted synthesis: The application of ultrasound can enhance the mixing of reactants and the enzyme, leading to increased reaction rates. The cavitation effect generated by ultrasound can also facilitate the mass transfer of substrates to the active site of the enzyme.
Microwave-assisted synthesis: Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing the reaction time. The polar nature of the functional groups in lipases makes them susceptible to microwave energy, which can enhance their catalytic activity. researchgate.net
Interactive Data Table: Process Intensification Strategies for Flavor Ester Synthesis
| Strategy | Description | Potential Benefits |
| Enzyme Immobilization | Attaching the lipase to a solid support. | Enhanced stability, reusability, easy separation. |
| Microreactors | Using reactors with micro-scale dimensions. | Improved mass and heat transfer, better process control. |
| Continuous Flow Reactors | Continuous feeding of reactants and removal of products. | Higher productivity, easier scale-up. |
| Pervaporation | In-situ removal of water using a selective membrane. | Increased conversion by shifting reaction equilibrium. |
| Ultrasound Assistance | Application of ultrasonic waves to the reaction mixture. | Enhanced mass transfer and reaction rates. |
| Microwave Assistance | Use of microwave irradiation for heating. | Reduced reaction times, potential for enhanced enzyme activity. |
By implementing these process intensification strategies, the biocatalytic production of this compound can be made more efficient, sustainable, and economically competitive, meeting the growing demand for natural flavor compounds.
Reaction Mechanisms and Chemical Transformations of Isopentyl 2 Butenoate
Hydrolytic Pathways and Ester Cleavage Mechanisms
The cleavage of the ester linkage in Isopentyl 2-butenoate, known as hydrolysis, is a fundamental reaction that proceeds via nucleophilic acyl substitution. This transformation can be carried out under either acidic or basic conditions, each with a distinct mechanistic pathway and outcome. The process involves the reaction with water to split the ester into its constituent carboxylic acid (2-butenoic acid) and alcohol (isopentyl alcohol). chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically slow and requires heating with a dilute mineral acid like hydrochloric or sulfuric acid to act as a catalyst. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.comkhanacademy.org A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.orgyoutube.com Following a proton transfer, the isopentyl alcohol moiety is eliminated as a leaving group. A final deprotonation step regenerates the acid catalyst and yields 2-butenoic acid. This entire process is reversible, and the position of the equilibrium can be influenced by the concentration of reactants and products. chemguide.co.ukyoutube.com To drive the reaction toward completion, an excess of water is typically used. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification): Hydrolysis using a dilute alkali, such as sodium hydroxide (B78521), is a more common and efficient method. chemguide.co.uk This process, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This attack forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, expelling the isopentoxide ion (the leaving group) to form 2-butenoic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion (or the expelled alkoxide) to form the carboxylate salt (sodium 2-butenoate). This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.commasterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.ukmasterorganicchemistry.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
|---|---|---|
| Reagents | Dilute acid (e.g., H₂SO₄, HCl), excess water | Aqueous base (e.g., NaOH, KOH) |
| Mechanism | Protonation of carbonyl, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of alcohol. khanacademy.org | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxide. masterorganicchemistry.com |
| Reversibility | Reversible equilibrium reaction. chemguide.co.uk | Irreversible due to formation of stable carboxylate salt. youtube.com |
| Initial Products | 2-Butenoic acid and Isopentyl alcohol | Sodium 2-butenoate and Isopentyl alcohol |
| Key Advantage | Directly yields the carboxylic acid. | Reaction goes to completion; products are easily separated. chemguide.co.uk |
Hydrogenation and Reduction Chemistry of the Carbon-Carbon Double Bond
The presence of both an ester group and a carbon-carbon double bond allows for various reduction pathways, depending on the reagents and conditions employed.
The reduction of esters typically requires a powerful reducing agent, as they are less reactive than aldehydes or ketones. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common reagent strong enough to reduce esters to primary alcohols. youtube.comquimicaorganica.org In the case of this compound, the reaction with LiAlH₄ would likely reduce the ester functional group. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the isopentoxide leaving group to form an intermediate aldehyde. youtube.com This aldehyde is then immediately reduced further by another hydride addition to yield the corresponding primary alcohol after an aqueous workup. libretexts.orgyoutube.com Therefore, the ester portion is converted into two alcohols: but-2-en-1-ol (B7822390) (from the acyl part) and isopentyl alcohol (from the alkoxy part).
Simultaneously, LiAlH₄ can also reduce the carbon-carbon double bond of α,β-unsaturated esters. The precise outcome depends on reaction conditions, but often both functional groups are reduced.
For a more selective reduction, other reagents can be used. Diisobutylaluminum hydride (DIBAL-H) is a less reactive hydride reagent that can reduce esters to aldehydes, particularly at low temperatures like -78 °C. libretexts.org Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium, Platinum, or Nickel) is a standard method for reducing carbon-carbon double bonds. Under appropriate conditions, it is possible to selectively hydrogenate the C=C bond of this compound to yield Isopentyl butanoate, leaving the ester group intact.
| Reagent | Functional Group Targeted | Typical Product from this compound |
|---|---|---|
| LiAlH₄ followed by H₂O | Ester carbonyl and C=C double bond | Butan-1-ol and Isopentyl alcohol |
| H₂ / Pd, Pt, or Ni | C=C double bond | Isopentyl butanoate |
| DIBAL-H, -78°C | Ester carbonyl (to aldehyde) | 2-Butenal and Isopentyl alcohol |
Nucleophilic Acyl Substitution Reactions Involving Butenoate Esters
Beyond hydrolysis, the ester group of this compound can undergo nucleophilic acyl substitution with a variety of other nucleophiles. In these reactions, the isopentoxide group (-OCH₂(CH₂)₂CH(CH₃)₂) acts as the leaving group and is replaced by the incoming nucleophile. Esters are generally less reactive towards nucleophiles than acid chlorides or anhydrides. uomustansiriyah.edu.iq
Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic conditions would lead to an equilibrium mixture containing Methyl 2-butenoate and isopentyl alcohol. youtube.com
Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than with more reactive acyl compounds and may require heating. The reaction of this compound with ammonia would yield 2-butenamide and isopentyl alcohol. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. The reaction proceeds through two additions. The first addition of the Grignard reagent results in a ketone intermediate after the elimination of the isopentoxide group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. uomustansiriyah.edu.iq
| Reaction Name | Nucleophile | General Product |
|---|---|---|
| Hydrolysis (Basic) | ⁻OH | Carboxylate salt |
| Transesterification | R'OH (Alcohol) | New Ester (RCOOR') |
| Aminolysis | NH₃, R'NH₂, or R'₂NH (Amine) | Amide (RCONH₂, RCONHR', or RCONR'₂) |
| Reaction with Grignard Reagent | R'-MgX | Tertiary Alcohol (after 2 equivalents and workup) |
Pericyclic Reactions and Cycloadditions
The carbon-carbon double bond in this compound, being conjugated with the carbonyl group, makes it an electron-deficient alkene. This property allows it to function as a dienophile ("diene-loving") in pericyclic reactions, most notably the Diels-Alder reaction. libretexts.org
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org In this concerted reaction, two new sigma bonds are formed simultaneously from two pi bonds. libretexts.orgmsu.edu When this compound acts as the dienophile, it reacts with a diene like 1,3-butadiene (B125203) to yield a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product, a key feature of this concerted mechanism. libretexts.org The reaction is typically promoted by heat, and the presence of a Lewis acid catalyst can accelerate the reaction and enhance its regioselectivity and stereoselectivity. researchgate.net
| Reactant Type | Example | Role | Product |
|---|---|---|---|
| Diene | 1,3-Butadiene | 4π-electron component | Isopentyl cyclohex-3-ene-1-carboxylate |
| Dienophile | This compound | 2π-electron component |
Polymerization and Oligomerization Propensities
The carbon-carbon double bond in butenoate esters allows them to serve as monomers for polymerization. However, the reactivity of crotonates in polymerization is generally lower than that of acrylates and methacrylates due to steric hindrance from the methyl group on the double bond.
Despite this, alkyl crotonates can be polymerized under specific conditions. Anionic polymerization using catalysts like sec-butyllithium (B1581126) has been shown to produce polymers from various alkyl crotonates. researchgate.net Another method is Group Transfer Polymerization (GTP), which can yield polymers with well-defined structures and narrow molecular weight distributions. researchgate.net The nature of the ester's alkyl group can significantly influence the polymerization process; sterically bulkier groups may hinder or prevent polymerization. acs.org
Oligomerization, the formation of short polymer chains, is also a relevant transformation. For instance, oligomers terminated with crotonate end-groups have been observed as products of the thermal degradation of certain biopolyesters like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) or P(3HB-co-4HB). plos.org Additionally, the thermal dimerization of crotonate salts in the solid state has been studied, yielding various isomeric dimers through complex reaction pathways. rsc.org
| Polymerization Method | Catalyst/Initiator Example | Key Characteristics |
|---|---|---|
| Anionic Polymerization | sec-Butyllithium | Effective for producing poly(alkyl crotonate)s. researchgate.net |
| Group Transfer Polymerization (GTP) | Ketene silyl (B83357) acetal (B89532) with catalyst | Can produce polymers with narrow molecular weight distribution. researchgate.net |
| Organic Acid-Catalyzed GTP | C₆H₅CHTf₂ | Successful for various alkyl crotonates, though yields decrease with steric hindrance. acs.org |
Advanced Spectroscopic and Chromatographic Characterization of Isopentyl 2 Butenoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of Isopentyl 2-butenoate by mapping the carbon-hydrogen framework.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton group. The chemical shifts are influenced by neighboring atoms and functional groups. The vinyl protons of the butenoate moiety exhibit characteristic shifts in the downfield region due to the electron-withdrawing effect of the ester group and the double bond. The large coupling constant between these protons is indicative of their trans relationship.
Predicted ¹H NMR Data for this compound Predicted data based on analogous compounds like ethyl 2-butenoate and isopentyl esters.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-a | ~0.92 | Doublet | ~6.6 |
| H-b | ~1.80 | Nonet | ~6.7 |
| H-c | ~1.53 | Quartet | ~7.0 |
| H-d | ~4.10 | Triplet | ~7.0 |
| H-e | ~1.88 | Doublet of Quartets | ~6.9, 1.7 |
| H-f | ~5.82 | Doublet of Quartets | ~15.6, 1.7 |
| H-g | ~6.95 | Doublet of Quartets | ~15.6, 6.9 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester group appears significantly downfield, while the sp² carbons of the double bond are observed in the intermediate region. The sp³ carbons of the isopentyl group are found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound Predicted data based on analogous compounds like ethyl 2-butenoate and isopentyl acetate (B1210297).
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-1 | ~22.4 |
| C-2 | ~25.1 |
| C-3 | ~37.3 |
| C-4 | ~63.2 |
| C-5 (C=O) | ~166.5 |
| C-6 | ~122.8 |
| C-7 | ~144.5 |
| C-8 | ~17.9 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons (H-f and H-g) and between H-g and the methyl protons H-e. It would also map the connectivity of the isopentyl group: H-d with H-c, H-c with H-b, and H-b with the two methyl groups (H-a).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton spectrum. For example, the proton signal at ~4.10 ppm would correlate with the carbon signal at ~63.2 ppm, assigning this pair to the -O-C H₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting different fragments of the molecule. Key correlations for this compound would include the link from the methylene (B1212753) protons of the isopentyl group (H-d) to the carbonyl carbon (C-5), confirming the ester linkage. Other important correlations would exist between the vinyl protons and the carbonyl carbon.
The stereochemistry of the double bond in this compound is readily determined by 1D ¹H NMR. The large coupling constant (J ≈ 15.6 Hz) between the vinyl protons H-f and H-g is characteristic of a trans or (E)-configuration. For more complex stereochemical questions, advanced NMR techniques can be applied. Methods such as Nuclear Overhauser Effect (NOE) spectroscopy can confirm through-space proximity of atoms. Additionally, performing NMR analysis in anisotropic liquid-crystalline solvents can provide information on the relative orientation of different parts of the molecule, further solidifying stereochemical assignments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS is a powerful technique for separating and identifying volatile compounds. This compound is well-suited for this analysis. The compound elutes from the gas chromatography column at a specific retention time, which can be expressed as a Kovats retention index. Reported values on a standard non-polar column are in the range of 1074-1088.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of esters is well-characterized and can be used to confirm the structure.
Major Mass Fragments for this compound from GC-MS
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
| 69 | 100 | [C₄H₅O]⁺ (Crotonyl cation) |
| 70 | 58.2 | [C₅H₁₀]⁺ (Isopentyl radical cation via McLafferty rearrangement) |
| 41 | 38.6 | [C₃H₅]⁺ (Allyl cation) |
| 39 | 26.2 | [C₃H₃]⁺ |
| 55 | 22.0 | [C₄H₇]⁺ |
The base peak at m/z 69 corresponds to the stable crotonyl cation, formed by the cleavage of the ester bond. The significant peak at m/z 70 is characteristic of a McLafferty rearrangement, where a gamma-hydrogen from the isopentyl group is transferred to the ester carbonyl, leading to the elimination of a neutral butenoic acid molecule and the formation of an isopentene radical cation. The peak at m/z 41 is a common fragment from the further breakdown of the alkyl and acyl chains.
While standard GC-MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule.
The molecular formula of this compound is C₉H₁₆O₂. The calculated monoisotopic mass for this formula is 156.115030 Da. An HRMS measurement yielding a mass very close to this theoretical value would provide unambiguous confirmation of the molecular formula, distinguishing it from other possible formulas that might have the same nominal mass of 156.
Fragmentation Pathways and Structural Insights via MS/MS
Tandem mass spectrometry (MS/MS) provides powerful structural insights into this compound by elucidating its fragmentation pathways under conditions such as electron ionization (EI). The fragmentation of esters is characterized by several key processes, including α-cleavages and rearrangements like the McLafferty rearrangement. whitman.edujove.commiamioh.edu
Upon ionization, the this compound molecular ion ([C9H16O2]+•) is formed, though it may be of low abundance or absent in some spectra. whitman.edu The subsequent fragmentation provides a characteristic pattern. One of the primary fragmentation mechanisms for esters is the McLafferty rearrangement, a process that occurs if a γ-hydrogen is available in the alkyl (alcohol) or acyl (acid) portion of the ester. wikipedia.orgyoutube.com For this compound, the isopentyl group provides accessible γ-hydrogens. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule (in this case, isobutylene, C4H8) and the formation of a charged enol.
Another significant fragmentation route is α-cleavage, which involves the breaking of bonds adjacent to the carbonyl group. miamioh.eduthieme-connect.de Cleavage of the C-O bond results in the loss of the isopentoxy radical (•OCH2CH2CH(CH3)2), leading to the formation of the butenoyl cation ([C4H5O]+) at m/z 69. This acylium ion is resonance-stabilized and often a prominent peak in the mass spectra of esters. whitman.edu Conversely, cleavage can result in the loss of the butenoyl group, forming an isopentyl cation ([C5H11]+) at m/z 71, which can subsequently lose neutral fragments.
Experimental GC-MS data for this compound shows characteristic high-abundance peaks at m/z 69, 70, 41, 39, and 55. The base peak at m/z 69 corresponds to the stable butenoyl cation ([CH3CH=CHCO]+). The ion at m/z 70 likely arises from the McLafferty rearrangement, corresponding to the protonated butenoic acid radical cation ([C4H6O2]+•). Other smaller fragments, such as m/z 41 ([C3H5]+, allyl cation) and m/z 55, are common hydrocarbon fragments resulting from further decomposition of the larger ions.
Table 1: Proposed EI Fragmentation Pathways for this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |
| 156 | Molecular Ion | [C9H16O2]+• | Electron Ionization |
| 70 | Protonated Butenoic Acid | [CH3CH=CHCOOH]+• | McLafferty Rearrangement |
| 69 | Butenoyl Cation | [CH3CH=CHCO]+ | α-cleavage (loss of •OC5H11) |
| 55 | Butenyl Cation or Acylium fragment | [C4H7]+ or [C3H3O]+ | Further fragmentation |
| 41 | Allyl Cation | [C3H5]+ | Further fragmentation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, an α,β-unsaturated ester, is distinguished by several characteristic absorption bands. orgchemboulder.comlibretexts.org
The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration. For α,β-unsaturated esters, this peak is typically found in the range of 1715-1730 cm⁻¹, a slightly lower wavenumber compared to saturated esters (1735-1750 cm⁻¹) due to the conjugation with the C=C double bond, which lowers the bond order of the carbonyl group. orgchemboulder.comvscht.cz
Another key absorption is the C=C stretching vibration, which appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) are expected just above 3000 cm⁻¹, while the C-H stretches of the aliphatic isopentyl group appear just below 3000 cm⁻¹. Finally, the spectrum will show two distinct C-O stretching bands characteristic of esters in the 1000-1300 cm⁻¹ region. orgchemboulder.comudel.edu
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3040 | C-H Stretch | Vinylic (=C-H) | Medium |
| 2870-2960 | C-H Stretch | Aliphatic (C-H) | Strong |
| 1715-1730 | C=O Stretch | α,β-Unsaturated Ester | Strong |
| 1640-1680 | C=C Stretch | Alkene | Medium |
| 1160-1300 | C-O Stretch | Ester (acyl-oxygen) | Strong |
| 1000-1100 | C-O Stretch | Ester (alkyl-oxygen) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. This compound contains an α,β-unsaturated carbonyl system, which is a chromophore that absorbs UV radiation. This absorption corresponds to a π → π* electronic transition.
The wavelength of maximum absorption (λmax) for such systems can be estimated using the Woodward-Fieser rules. pharmaxchange.infomaxbrainchemistry.com For an acyclic α,β-unsaturated ester, the base value for λmax is approximately 195 nm. maxbrainchemistry.comijpbms.com The presence of alkyl substituents on the double bond will cause a bathochromic (red) shift to a longer wavelength. For this compound (3-methylbutyl (E)-but-2-enoate), there is a methyl group at the β-position of the unsaturated system. According to the rules, a β-alkyl substituent adds approximately 12 nm to the base value. maxbrainchemistry.com Therefore, the calculated λmax for this compound is expected to be around 207 nm in a non-polar solvent like ethanol (B145695).
Chromatographic Separation Methods
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound, making it ideal for assessing purity and performing quantitative measurements. researchgate.netresearchgate.net In a typical setup, a small amount of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.
The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For flavor and fragrance esters, both non-polar columns (e.g., DB-5, containing 5% phenyl-methylpolysiloxane) and polar columns (e.g., DB-WAX, containing polyethylene (B3416737) glycol) are commonly used. scielo.br The choice of column can affect the elution order of compounds in a mixture. scielo.br
The purity of an this compound sample can be determined by the resulting chromatogram. A pure sample will show a single major peak, while impurities will appear as additional peaks. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis when calibrated with a known standard. A Flame Ionization Detector (FID) is typically used for this purpose due to its high sensitivity to organic compounds and wide linear range. peakscientific.com
The Kovats retention index (RI) is a standardized measure used to identify compounds by comparing their retention times to those of n-alkane standards. For this compound, reported Kovats RI values on standard non-polar columns are typically in the range of 1074 to 1088.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. It is particularly useful for analyzing this compound in the presence of non-volatile impurities or for separating it from closely related isomers. theanalyticalscientist.commtc-usa.com
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromforum.org Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.
This method can effectively separate this compound from potential starting materials (isopentyl alcohol, 2-butenoic acid), byproducts, or isomers (e.g., positional isomers of the double bond or structural isomers of the isopentyl group). mtc-usa.com Detection is often achieved using a UV-Vis detector, as the α,β-unsaturated ester moiety provides a chromophore suitable for UV detection around 207 nm. gerli.com
For highly complex matrices such as essential oils, food aromas, or perfumes where this compound might be a minor component, conventional one-dimensional GC may not provide sufficient resolution. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and sensitivity. chromatographyonline.comyoutube.com
In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. youtube.com The modulator traps small, sequential fractions of the effluent from the first column (¹D) and re-injects them rapidly onto the second, shorter column (²D) for a second separation.
This process generates a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second dimension. gcms.cz This structured separation allows chemically similar compounds to appear in distinct clusters, greatly facilitating their identification. GCxGC coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID) is a powerful tool for the detailed characterization and quantification of individual components, like this compound, in intricate mixtures. chromatographyonline.comwiley.com
Computational Chemistry and Molecular Modeling Studies of Isopentyl 2 Butenoate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with high accuracy.
The electronic structure of Isopentyl 2-butenoate is fundamental to its reactivity and physical properties. Molecular orbital (MO) theory describes the distribution of electrons within the molecule in specific energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
In molecules like this compound, which contains an α,β-unsaturated ester moiety, the HOMO is typically a π orbital with significant electron density on the C=C double bond and the non-bonding oxygen of the carbonyl group. The LUMO is generally a π* orbital, with a high coefficient on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.5 | Higher energy antibonding orbital |
| LUMO | -1.5 | Lowest unoccupied molecular orbital, primarily π* in character |
| HOMO | -10.2 | Highest occupied molecular orbital, primarily π in character |
| HOMO-1 | -11.8 | Lower energy bonding orbital |
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.
For this compound, DFT calculations can predict the characteristic vibrational modes. The most prominent of these would be the C=O stretching frequency of the ester group, typically appearing around 1720-1740 cm⁻¹, and the C=C stretching frequency of the butenoate moiety, expected in the 1640-1680 cm⁻¹ region. The calculations can also predict the frequencies of various C-H and C-O stretching and bending modes throughout the molecule. By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretch (sp²) | 3100-3000 | Vinylic C-H |
| C-H stretch (sp³) | 3000-2850 | Alkyl C-H |
| C=O stretch | 1735 | Ester Carbonyl |
| C=C stretch | 1650 | Vinylic C=C |
| C-O stretch | 1250-1150 | Ester C-O |
Computational methods can be used to explore the potential energy surface of a chemical reaction, identifying the minimum energy pathways from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. According to transition state theory, the rate of a reaction is dependent on the free energy of activation, which is the energy difference between the reactants and the transition state. researchgate.net
The synthesis of this compound is commonly achieved through Fischer esterification, which involves the reaction of crotonic acid with isopentyl alcohol in the presence of an acid catalyst. Quantum chemical calculations can model this reaction mechanism, elucidating the structures and energies of the reactants, intermediates, transition states, and products. Such calculations can confirm the multi-step nature of the reaction, which includes the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. The calculated energy barriers for each step can provide a quantitative understanding of the reaction kinetics.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and intermolecular interactions.
The isopentyl group and the rotatable bonds within the 2-butenoate moiety allow for a range of possible conformations for this compound. MD simulations in a solvent can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
For α,β-unsaturated esters, the most stable conformation is typically planar or near-planar to maximize π-orbital overlap. The orientation around the C-O single bond of the ester group is also crucial, with the s-trans and s-cis conformers being the most likely. MD simulations can reveal the relative populations of these conformers in solution and the timescale of their interconversion. The flexibility of the isopentyl chain will also be captured, showing how it folds and moves in the solvent environment.
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| s-trans | ~180° | 0.0 (most stable) |
| s-cis | ~0° | 1.5 - 3.0 |
MD simulations are particularly well-suited for studying the interactions between a solute molecule and the surrounding solvent molecules. For this compound, the nature of these interactions will depend on the polarity of the solvent. In polar solvents like water or ethanol (B145695), the primary interactions will be dipole-dipole forces with the ester group. In nonpolar solvents such as hexane, the interactions will be dominated by weaker van der Waals forces.
The simulations can provide a detailed picture of the solvation shell around the molecule, showing the preferred orientation of solvent molecules and the formation of any specific interactions, such as hydrogen bonds to the carbonyl oxygen in protic solvents. The solvent can also influence the conformational preferences of this compound. By calculating the potential of mean force for conformational changes in different solvents, the stabilizing or destabilizing effect of the solvent on particular conformers can be quantified.
Enzyme-Substrate Interactions in Biocatalysis
The enzymatic synthesis of this compound, a flavor ester, is a prime example of biocatalysis, where enzymes facilitate chemical reactions with high specificity and efficiency. Understanding the intricate interactions between the enzyme and its substrates—isopentyl alcohol and 2-butenoic acid (crotonic acid)—at the molecular level is crucial for optimizing reaction conditions and enhancing product yield. Computational chemistry and molecular modeling studies, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into these enzyme-substrate interactions. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, the principles of these interactions can be thoroughly understood by examining studies on similar short-chain flavor esters and the lipases commonly used for their synthesis, such as Candida antarctica lipase (B570770) B (CALB).
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound synthesis, docking studies can model how isopentyl alcohol and 2-butenoic acid fit into the active site of a lipase. The active site of a lipase, like CALB, is a three-dimensional pocket or groove on the enzyme's surface. It contains a catalytic triad of amino acid residues—typically serine (Ser), histidine (His), and aspartic or glutamic acid (Asp/Glu)—that are essential for the catalytic activity.
Molecular dynamics simulations offer a more dynamic view of the enzyme-substrate interactions over time. nih.govsciencepublishinggroup.com These simulations can reveal the conformational changes in both the enzyme and the substrates upon binding, the stability of the enzyme-substrate complex, and the role of solvent molecules in the reaction. chemrxiv.org For the synthesis of flavor esters, MD simulations can help to understand how the flexibility of the enzyme's active site accommodates the substrates and facilitates the esterification reaction.
The following tables provide a generalized representation of the types of data generated from molecular modeling studies on lipase-catalyzed ester synthesis, based on findings for analogous short-chain esters.
Table 1: Illustrative Molecular Docking Results for Substrate Binding in a Lipase Active Site
| Substrate Molecule | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| 2-Butenoic Acid | -5.8 | Ser105, Gln106, His224 | Hydrogen Bonding, Pi-Alkyl |
| Isopentyl Alcohol | -4.5 | Trp104, Ile285 | Hydrophobic, van der Waals |
Note: The data in this table is illustrative and based on typical findings for similar substrates in lipases like CALB. Specific values for this compound would require dedicated computational studies.
Table 2: Key Amino Acid Residues in a Lipase Active Site and Their Putative Roles in this compound Synthesis
| Residue (Example from CALB) | Role in Catalysis | Potential Interaction with Substrates |
| Ser105 | Part of the catalytic triad; acts as the nucleophile. | Forms a covalent intermediate with 2-butenoic acid. |
| His224 | Part of the catalytic triad; acts as a general base/acid. | Accepts a proton from Ser105 and donates a proton to the leaving group. |
| Asp187 | Part of the catalytic triad; stabilizes the protonated His224. | Orients and stabilizes the histidine residue. |
| Gln106 & Trp104 | Form the oxyanion hole. | Stabilize the negative charge on the tetrahedral intermediate. |
| Ile189, Ile285 | Line the substrate binding pocket. | Form hydrophobic interactions with the alkyl chains of the substrates. |
Note: The specific residues are based on the well-studied Candida antarctica lipase B and serve as a representative example.
Biological and Ecological Interactions of Isopentyl 2 Butenoate Non Clinical Focus
Natural Occurrence and Biosynthesis in Biological Systems
Plant-Derived Volatiles and Metabolic Pathways
Isopentyl 2-butenoate has been identified as a volatile compound in cherimoya (Annona cherimola). The development of flavor-related metabolites in cherimoya is linked to its ripening physiology, which is characterized by two distinct respiration peaks.
The biosynthesis of esters like this compound in plants is a complex process. While the specific pathway for this compound is not extensively detailed in scientific literature, it is generally understood that ester biosynthesis in fruits involves the enzymatic condensation of an alcohol and an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). In the case of this compound, the precursor molecules would be isopentyl alcohol and 2-butenoyl-CoA. The formation of these precursors is tied to the plant's primary metabolism, including amino acid and fatty acid metabolism.
Table 1: Generalised Biosynthetic Pathway for this compound in Plants
| Step | Description | Precursors | Key Enzyme Family |
| 1 | Formation of Isopentyl alcohol | Derived from the degradation of amino acids, such as leucine. | Dehydrogenases, Decarboxylases |
| 2 | Formation of 2-butenoyl-CoA | Derived from fatty acid metabolism or amino acid catabolism. | Acyl-CoA synthetases |
| 3 | Esterification | Condensation of isopentyl alcohol and 2-butenoyl-CoA. | Alcohol Acyltransferases (AATs) |
Microbial Production and Biotransformation
Microorganisms are capable of producing a wide array of esters, including those with flavor and fragrance properties. The microbial synthesis of esters primarily occurs through two enzymatic pathways. The first involves the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferases. The second pathway is the esterification of an alcohol and a carboxylic acid, facilitated by esterases or lipases.
While the direct microbial production of this compound is not widely documented, it is plausible that various yeasts and bacteria could synthesize this compound if provided with the necessary precursors: isopentyl alcohol and 2-butenoic acid (or its CoA derivative). The production of isopentanol (isopentyl alcohol) by various microbial strains has been a subject of research for its potential as a biofuel.
Biotransformation, the use of microbial cells or their enzymes to modify a chemical compound, is another route for the production of this compound. Microorganisms can be engineered to express specific AATs or lipases that can efficiently catalyze the esterification reaction.
Role as Chemical Signals: Pheromones and Kairomones
While there is no direct evidence of this compound acting as a pheromone or kairomone, structurally similar compounds play significant roles in chemical communication between insects.
A notable example is isopentyl butanoate , which has been identified as an aggregation pheromone for the brown spiny bug, Clavigralla tomentosicollis iita.orgresearchgate.netcgiar.org. This pheromone attracts both males and females of the species. Furthermore, isopentyl butanoate also functions as a kairomone for Gryon sp., an egg parasitoid of the brown spiny bug iita.orgresearchgate.netcgiar.orgup.ac.za. The parasitoid uses the pheromone of its host to locate it, a phenomenon known as eavesdropping.
Another related compound, 3-methyl-2-buten-1-yl acetate (B1210297) , is a component of the alarm pheromone of Africanized honeybees nih.gov. This compound, along with isopentyl acetate, helps to recruit other bees to defend the hive.
These examples highlight the potential for esters with similar structures to this compound to function as important chemical signals in insect ecology. The specific arrangement of the carbon skeleton and the ester functional group are critical for the compound's activity and the behavioral response it elicits.
Table 2: Examples of Isopentyl Esters as Semiochemicals
| Compound | Type of Semiochemical | Emitting Organism | Receiving Organism | Function |
| Isopentyl butanoate | Aggregation Pheromone | Brown spiny bug (Clavigralla tomentosicollis) | Brown spiny bug (Clavigralla tomentosicollis) | Aggregation of conspecifics iita.orgresearchgate.netcgiar.org |
| Isopentyl butanoate | Kairomone | Brown spiny bug (Clavigralla tomentosicollis) | Egg parasitoid (Gryon sp.) | Host location iita.orgresearchgate.netcgiar.orgup.ac.za |
| 3-methyl-2-buten-1-yl acetate | Alarm Pheromone | Africanized honeybee (Apis mellifera scutellata) | Africanized honeybee (Apis mellifera scutellata) | Alarm and recruitment for defense nih.gov |
Enzymatic Degradation and Biotransformation in Biological Matrices
The enzymatic degradation of esters in biological systems is primarily carried out by a class of enzymes known as esterases (a subclass of hydrolases). These enzymes catalyze the hydrolysis of the ester bond, breaking the molecule down into its constituent alcohol and carboxylic acid. In the case of this compound, enzymatic hydrolysis would yield isopentyl alcohol and 2-butenoic acid.
This process is fundamental in various biological contexts:
Metabolism: Organisms may hydrolyze ingested esters to utilize the resulting alcohol and carboxylic acid for energy or as building blocks for other molecules.
Detoxification: Esterases can play a role in detoxifying foreign compounds by breaking them down into more water-soluble and easily excretable components.
Signal Termination: In cases where an ester acts as a chemical signal, enzymatic degradation in the receiving organism can terminate the signal, allowing for a timely response to changing environmental cues.
Biotransformation can also involve the modification of the this compound molecule without cleaving the ester bond. For instance, microbial enzymes could potentially hydroxylate or reduce the double bond in the 2-butenoate moiety, leading to the formation of new, structurally related compounds.
Environmental Fate and Degradation of Isopentyl 2 Butenoate
Atmospheric Oxidation and Photodegradation Pathways
Once released into the atmosphere, Isopentyl 2-butenoate is subject to degradation primarily through oxidation processes, as direct photolysis is not expected to be a significant removal mechanism for esters of this type. nih.gov
The dominant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals. nih.gov The presence of a carbon-carbon double bond in the 2-butenoate moiety makes the molecule particularly susceptible to attack by OH radicals. This reaction proceeds via the addition of the OH radical to the double bond, forming a β-hydroxy radical, which is the more stable intermediate. nih.gov This initial step is typically the rate-determining step in the degradation cascade. Subsequent reactions in the presence of nitrogen oxides (NOx) lead to the formation of various smaller, oxygenated compounds, such as aldehydes and ketones. nih.gov
The reaction with ozone (O3) is another potential atmospheric degradation pathway for unsaturated compounds. copernicus.org Ozonolysis involves the addition of ozone to the double bond to form a primary ozonide, which then decomposes to yield a carbonyl compound and a Criegee intermediate. copernicus.org These intermediates can further react to produce additional radicals and secondary organic aerosols.
Nitrate radicals (NO3), which are more prevalent during nighttime, can also contribute to the atmospheric degradation of unsaturated esters, although the reaction with OH radicals is generally the more significant pathway during the day. nih.gov
The estimated atmospheric lifetime of this compound is relatively short due to these rapid oxidation reactions, suggesting it is not a persistent atmospheric pollutant.
Aqueous Hydrolysis and Biodegradation in Aquatic Environments
In aquatic environments, the fate of this compound is primarily determined by hydrolysis and biodegradation.
Aqueous Hydrolysis: this compound can undergo hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding isopentyl alcohol and 2-butenoic acid. This process can be catalyzed by both acids and bases. nih.govepa.gov The rate of hydrolysis is dependent on the pH and temperature of the water. rsc.org Generally, the hydrolysis of esters is faster under alkaline conditions (base-catalyzed hydrolysis) compared to acidic or neutral conditions. rsc.orgoup.com The presence of unsaturation in the acyl portion of the ester, as in the 2-butenoate group, can influence the rate of hydrolysis. rsc.orgoup.com
| Factor | Influence on Hydrolysis Rate |
| pH | Increased rate under alkaline and acidic conditions compared to neutral pH. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. |
| Unsaturation | Unsaturation in the acyl group can enhance the rate of hydrolysis. oup.com |
Biodegradation in Aquatic Environments: Microbial degradation is a significant removal process for organic compounds in aquatic systems. usgs.govresearchgate.net While specific data on the biodegradation of this compound in aquatic environments is limited, studies on other esters suggest it is likely to be biodegradable. The initial step in the biodegradation of esters is often the enzymatic hydrolysis of the ester bond by esterases, produced by a wide range of microorganisms. nih.gov This breaks the compound down into isopentyl alcohol and 2-butenoic acid, which can then be further metabolized by microorganisms. The presence of an unsaturated bond may increase the rate of biodegradation compared to saturated esters. researchgate.net
Soil Sorption and Microbial Degradation in Terrestrial Systems
When released into terrestrial environments, the fate of this compound is influenced by its sorption to soil particles and its degradation by soil microorganisms.
Soil Sorption: The tendency of an organic compound to sorb to soil is largely dependent on its hydrophobicity and the organic carbon content of the soil. nih.govresearchgate.net A key parameter used to predict sorption is the organic carbon-normalized partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to soil organic matter, which can reduce its mobility and bioavailability. cdc.gov The hydrophobicity of a compound is often estimated by its octanol-water partition coefficient (Kow), typically expressed as Log Kow or LogP. This compound has an estimated XLogP3-AA of 2.6, indicating a moderate degree of hydrophobicity. scent.vn This suggests that it will have a moderate tendency to sorb to soils, particularly those with higher organic matter content. nih.gov
| Physicochemical Property | Value/Characteristic | Implication for Soil Sorption |
| XLogP3-AA | 2.6 scent.vn | Moderate hydrophobicity, leading to moderate sorption to soil organic matter. |
| Water Solubility | Limited solubilityofthings.com | Lower water solubility can favor partitioning to the solid phase of soil. |
Microbial Degradation in Terrestrial Systems: Soil microorganisms play a crucial role in the degradation of organic compounds. researchgate.netnih.gov The biodegradation of esters in soil is a well-documented process. nih.govresearchgate.net Similar to aquatic environments, the primary step is the enzymatic hydrolysis of the ester linkage. nih.gov The resulting isopentyl alcohol and 2-butenoic acid are then available for further microbial metabolism. The rate of biodegradation in soil can be influenced by various factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. epa.gov Studies on other esters, such as phthalates, have shown that microbial degradation is a major factor in their removal from soil. researchgate.net
Environmental Transport and Partitioning Mechanisms
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, such as its volatility, water solubility, and partitioning coefficients. usgs.govresearchgate.netnih.gov
The partitioning between water and air is described by the Henry's Law constant. While a specific value for this compound is not available, its classification as a VOC suggests that this constant would favor volatilization. researchgate.net
In the soil, its moderate hydrophobicity, as indicated by its estimated LogP, suggests it will partition between the soil solids, soil water, and soil air. cdc.govafit.edu Compounds with lower water solubility and higher LogP values tend to be less mobile in soil and have a lower potential to leach into groundwater. mdpi.com The transport of this compound in the subsurface will be influenced by factors such as soil type, water infiltration rates, and the depth of the vadose zone. afit.edu
Potential Industrial Roles and Material Science Considerations Excluding Flavor, Fragrance, Food
Role as a Synthetic Intermediate in Organic Chemistry
The reactivity of the α,β-unsaturated carbonyl moiety in isopentyl 2-butenoate makes it a valuable intermediate in organic synthesis for the creation of more complex molecules. This reactivity allows it to participate in several key carbon-carbon bond-forming reactions, which are fundamental in the synthesis of fine chemicals and pharmaceuticals.
One of the primary reactions that α,β-unsaturated esters like this compound can undergo is the Michael Addition . This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the unsaturated ester (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This process is a mild and effective method for forming carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org The general mechanism involves the formation of an enolate from a Michael donor, which then attacks the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com While specific examples with this compound are not extensively documented in readily available literature, the established reactivity of crotonate esters suggests its utility in this capacity for building more complex molecular frameworks.
Another significant reaction is the Heck Reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org In this context, this compound could serve as the alkene component, reacting with an aryl or vinyl halide to form a more substituted alkene. The Heck reaction is a powerful tool for creating carbon-carbon bonds and is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org
Furthermore, this compound can act as a dienophile in the Diels-Alder Reaction . This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a highly efficient method for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the ester group in this compound enhances its reactivity as a dienophile, making it a suitable partner for a variety of dienes in the synthesis of cyclic compounds. pressbooks.pub
The versatility of this compound as a synthetic intermediate is summarized in the table below, highlighting the types of reactions it can participate in and the potential products.
| Reaction Type | Role of this compound | Potential Products |
| Michael Addition | Michael Acceptor | 1,5-dicarbonyl compounds and other functionalized molecules |
| Heck Reaction | Alkene | Substituted alkenes |
| Diels-Alder Reaction | Dienophile | Substituted cyclohexene (B86901) derivatives |
Applications in Polymer Chemistry
The presence of a polymerizable double bond in this compound opens up possibilities for its use in polymer chemistry. While it is not as readily polymerized by conventional radical methods as methacrylates, research into the polymerization of crotonate esters has shown promise. acs.orgacs.org
Studies on various alkyl crotonates have demonstrated that they can be successfully polymerized using techniques such as group-transfer polymerization (GTP) and anionic polymerization . acs.orgkpi.ua For instance, GTP catalyzed by organic acids has been shown to produce poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions. acs.org Although this compound was not specifically included in these studies, the successful polymerization of other linear alkyl crotonates like ethyl, n-propyl, and n-butyl crotonate suggests that it could be a viable monomer under similar conditions. acs.org
Anionic polymerization has also been employed to synthesize poly(alkyl crotonate)s. For example, poly(sec-butyl crotonate) has been prepared via anionic polymerization, resulting in a polymer with interesting optical and physical properties. kpi.ua This polymer exhibited a high glass transition temperature and significant extensibility below this temperature, suggesting potential applications as a flexible optical material with a high service temperature. kpi.ua It is plausible that poly(this compound) could exhibit similar valuable properties.
The potential for copolymerization also exists, where this compound could be incorporated into polymer chains with other monomers to tailor the properties of the final material. This could include adjusting the glass transition temperature, refractive index, and mechanical properties of copolymers for specific applications.
Solvent Properties in Specialized Industrial Processes
Beyond its role as a reactant, this compound has potential as a specialized solvent in various industrial applications, excluding those related to flavor and fragrance. Esters, in general, are known for their good solvency power. estichem.com While specific industrial applications for this compound as a solvent are not widely documented, its physical properties suggest its suitability in certain contexts.
The compound is a liquid at room temperature with a predicted boiling point of around 188-189 °C. thegoodscentscompany.com This relatively high boiling point and low volatility could be advantageous in formulations where slow evaporation is desired, such as in certain coatings, inks, or industrial cleaning agents. estichem.com Fatty acid esters are recognized for their excellent solvent properties, low toxicity, and good biodegradability, making them attractive as alternatives to more hazardous hydrocarbon solvents in industrial cleaning formulations. estichem.com
The potential use of this compound as a solvent is linked to its ability to dissolve various resins and polymers. Its ester functionality suggests it would be a good solvent for polar substances. This could be beneficial in the formulation of paints, coatings, and adhesives where it could act as a carrier for the active components, influencing viscosity and drying time.
The table below summarizes some of the predicted physical properties of this compound relevant to its potential as a solvent.
| Property | Value |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| Boiling Point (Predicted) | 188.00 to 189.00 °C @ 760.00 mm Hg |
| Flash Point (Predicted) | 172.00 °F (77.78 °C) |
| logP (o/w) (Predicted) | 3.258 |
| Water Solubility (Predicted) | 183.6 mg/L @ 25 °C |
| Solubility in Alcohol | Soluble |
| Source: The Good Scents Company, PubChem nih.govthegoodscentscompany.com |
Conclusion and Future Research Perspectives
Current Gaps in Isopentyl 2-butenoate Research
Despite its use in commercial applications, several knowledge gaps persist in the scientific understanding of this compound. A comprehensive search of publicly available research reveals a notable lack of in-depth studies focused specifically on this compound. Much of the available information is general to the broader class of butenoate esters or flavor esters.
Key research gaps include:
Detailed Toxicological and Metabolic Studies: While generally recognized as safe for its intended use, comprehensive toxicological data and a thorough understanding of its metabolic pathways in humans are not extensively documented in publicly accessible literature.
Optimization of Sustainable Synthesis: While general methods for ester synthesis are well-established, research into highly efficient, green, and sustainable production methods specifically for this compound is limited. This includes the exploration of biocatalytic routes and the use of renewable feedstocks.
Advanced Sensory Analysis: Beyond basic aroma profiling, there is a lack of detailed studies on the sensory perception of this compound, including its interaction with other flavor and fragrance molecules and its stability in various consumer product matrices.
Unexplored Applications: The current application of this compound is primarily in the flavor and fragrance sector. Research into its potential use in other areas, such as a building block for specialty polymers or as a bioactive compound, remains largely unexplored. scienceprojects.org
Emerging Methodologies and Interdisciplinary Approaches
The broader field of butenoate chemistry is benefiting from several emerging methodologies and interdisciplinary approaches that could be applied to advance the understanding and application of this compound.
Emerging Synthetic Methodologies:
The synthesis of unsaturated esters like this compound is evolving beyond traditional Fischer esterification. Modern methods focus on improving efficiency, selectivity, and sustainability.
| Method | Description | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes, such as lipases, to catalyze the esterification reaction. researchgate.net | High selectivity, mild reaction conditions, reduced by-products, and potential for using renewable feedstocks. researchgate.net |
| Catalytic Dehydrogenation | Palladium-catalyzed α,β-dehydrogenation of saturated esters. organic-chemistry.org | Provides a direct route from more readily available saturated precursors. organic-chemistry.org |
| Metathesis Reactions | Olefin metathesis offers a pathway to construct the unsaturated backbone of the butenoate moiety. organic-chemistry.org | Allows for the use of different starting materials and can introduce functional groups. organic-chemistry.org |
| Flow Chemistry | Continuous flow reactors for esterification reactions. | Improved heat and mass transfer, enhanced safety, and potential for process automation and scalability. |
Novel Analytical Techniques:
Characterization of flavor and fragrance compounds is increasingly sophisticated, moving beyond standard chromatographic techniques.
Multidimensional Gas Chromatography (GCxGC): Provides enhanced separation and identification of volatile compounds in complex mixtures.
Mass Spectrometry with Advanced Ionization Techniques: Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Direct Analysis in Real Time (DART) allow for rapid and sensitive analysis with minimal sample preparation.
Sensory-Directed Analysis: Combining instrumental analysis with human sensory evaluation (e.g., Gas Chromatography-Olfactometry) to identify and quantify key aroma-active compounds.
Interdisciplinary Approaches:
The study of flavor and fragrance compounds is inherently interdisciplinary, drawing on expertise from chemistry, biology, food science, and consumer science.
Computational Chemistry and AI: Predicting odor characteristics and designing new fragrance molecules with desired properties. Artificial intelligence is being used to predict winning scent combinations and create customized perfume blends. unitedaromatics.com
Metabolomics and Systems Biology: Understanding the biosynthesis of esters in natural systems to develop novel biotechnological production methods. nih.gov
Materials Science: Investigating the use of butenoate esters as monomers for the synthesis of novel polymers with specific functionalities.
Societal and Technological Impact of Future Research on Butenoate Chemistry
Future research on butenoate chemistry, including compounds like this compound, is poised to have a significant societal and technological impact, particularly in the context of sustainability and consumer trends.
Sustainability and Green Chemistry:
There is a strong consumer and regulatory push for more sustainable and environmentally friendly products in the flavor and fragrance industry. perfumerflavorist.com Future research will likely focus on:
Renewable Feedstocks: Developing methods to produce butenoate esters from biomass and other renewable resources, reducing reliance on petrochemicals. nih.gov
Life Cycle Assessment (LCA): Conducting comprehensive analyses of the environmental footprint of butenoate ester production, from raw material sourcing to end-of-life. cebasolutions.com This will help identify areas for improvement and guide the development of greener processes. cebasolutions.com
Biodegradability: Designing butenoate esters that are readily biodegradable, minimizing their environmental persistence.
Technological Advancements and Consumer Experience:
Technological innovations are driving the development of new and improved consumer products containing butenoate esters.
Personalized Fragrances: The use of AI and data analysis to create customized scents based on individual preferences is a growing trend. unitedaromatics.comtrilogyflavors.com Butenoate esters, with their diverse aromatic profiles, will be key components in these personalized products.
Functional Fragrances: Research is exploring the use of fragrances to influence mood and well-being, such as for stress relief or to enhance focus. unitedaromatics.com The specific properties of butenoate esters could be harnessed for these applications.
Clean Label Products: Consumers are increasingly demanding transparency and natural ingredients in their products. perfumerflavorist.com The development of efficient biocatalytic methods for producing "natural" butenoate esters will be crucial to meeting this demand. researchgate.net
Economic Impact:
The global flavor and fragrance market is a multi-billion dollar industry, and innovation in butenoate chemistry can contribute to its growth. mdpi.com
New Market Opportunities: The development of novel butenoate esters with unique sensory properties can create new market opportunities and differentiate products.
Cost-Effective Production: Research into more efficient and sustainable production methods can lead to cost reductions and improved economic viability. A techno-economic analysis of butyl acetate (B1210297) production from corn stover has shown the potential for economic competitiveness with current market prices.
Q & A
Q. What are the standard synthetic routes for Isopentyl 2-butenoate, and how do reaction conditions influence yield?
Q. How can researchers purify this compound effectively post-synthesis?
Purification involves:
- Neutralization : Post-reaction, excess acid is neutralized with sodium bicarbonate .
- Liquid-Liquid Extraction : Use solvents like diethyl ether to isolate the ester from aqueous layers.
- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation .
- Analytical Validation : Confirm purity via GC-MS (retention time matching) or ¹H NMR (e.g., ester carbonyl peak at δ 170–175 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirm ester formation via C=O stretch (~1740 cm⁻¹) and C-O stretch (~1250 cm⁻¹).
- NMR : ¹H NMR reveals isopentyl group signals (δ 0.9–1.7 ppm for methyl/methylene) and α,β-unsaturated ester protons (δ 5.8–7.0 ppm) .
- GC-MS : Quantify purity and identify byproducts (e.g., unreacted alcohol or dehydration products) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms in this compound synthesis?
Methodology :
- Introduce deuterium at specific positions (e.g., isopentyl alcohol’s hydroxyl group) to track hydrogen migration during esterification.
- Analyze products via GC-EI-MS to detect isotopic shifts. For example, deuterated intermediates can confirm 1,2-hydride shifts or carbocation rearrangements . Case Study : Deuterated isopentenyl pyrophosphate analogs revealed hydrogen migration patterns in terpene biosynthesis, a model applicable to esterification studies .
Q. What strategies resolve contradictions in kinetic data for acid-catalyzed esterification of α,β-unsaturated acids?
- Variable Control : Isolate factors like water removal (via molecular sieves) or catalyst concentration to identify rate-limiting steps .
- Computational Modeling : Use DFT calculations to compare activation energies for competing pathways (e.g., direct esterification vs. conjugate addition).
- In Situ Monitoring : Employ ATR-IR or Raman spectroscopy to track reaction progress without sampling .
Q. How do solvent polarity and steric effects influence the regioselectivity of this compound formation?
- Polar Protic Solvents (e.g., water): Favor protonation of the carboxylic acid but may hydrolyze the ester product.
- Nonpolar Solvents (e.g., toluene): Enhance esterification yield by shifting equilibrium via azeotropic water removal .
- Steric Effects : Bulky substituents on the alcohol (e.g., branched isopentyl) slow nucleophilic attack, requiring optimized catalyst loading .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to address low yields in this compound synthesis?
- Factorial Design : Vary temperature, catalyst concentration, and molar ratios in a 2³ factorial experiment to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to predict optimal conditions .
- Error Analysis : Quantify losses during extraction/distillation via mass balance calculations and adjust protocols iteratively .
Q. What statistical tools are appropriate for validating reproducibility in esterification studies?
- Student’s t-test : Compare yields between experimental replicates.
- ANOVA : Assess significance of variable effects in multi-condition experiments.
- Confidence Intervals : Report yields as mean ± 95% CI to communicate uncertainty .
Contradictions and Limitations in Current Research
- Yield Discrepancies : Literature reports varying yields (45–70%) for similar esters due to differences in workup protocols (e.g., incomplete neutralization or distillation losses) .
- Mechanistic Ambiguities : Competing hypotheses (e.g., carbocation vs. concerted mechanisms) require isotopic or computational validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
